molecular formula C11H8O2 B12643430 2H-Pyrano(4,3,2-de)-1-benzopyran CAS No. 203-98-5

2H-Pyrano(4,3,2-de)-1-benzopyran

Cat. No.: B12643430
CAS No.: 203-98-5
M. Wt: 172.18 g/mol
InChI Key: ZMZUPYWWZIDJPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrano(4,3,2-de)-1-benzopyran typically involves intramolecular cyclization reactions. One common method includes the reaction of 4-chloromethyl-5-hydroxycoumarin with substituted 2-thioxopyridine-3-carbonitriles. The presence of spatially adjacent active methylene, nitrile, and hydroxyl groups under the action of a base leads to consecutive intramolecular cyclization reactions, forming the desired heterocyclic system .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the development of efficient and scalable synthetic routes remains a topic of ongoing research to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrano(4,3,2-de)-1-benzopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2H-Pyrano(4,3,2-de)-1-benzopyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrano(4,3,2-de)-1-benzopyran involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    2H-Pyrano(3,2-c)chromene: Known for its optoelectronic applications.

    Chromeno(4,3-d)thieno(3,2-b5,4-b’)dipyridine: Used in the synthesis of complex heterocyclic systems.

    Chromeno(3,4-c)pyrido(3’,2’4,5)thieno(2,3-e)pyridazine: Exhibits valuable optical properties.

Uniqueness: 2H-Pyrano(4,3,2-de)-1-benzopyran stands out due to its unique structure, which imparts distinct optical properties and potential bioactivity. Its ability to undergo various chemical reactions and form complex derivatives further enhances its versatility in scientific research .

Properties

CAS No.

203-98-5

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5,9(13),10-pentaene

InChI

InChI=1S/C11H8O2/c1-2-9-11-8(4-6-12-9)5-7-13-10(11)3-1/h1-6H,7H2

InChI Key

ZMZUPYWWZIDJPP-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=COC3=CC=CC(=C23)O1

Origin of Product

United States

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